(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid
Overview
Description
“(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid”, also known as 2R,4R-APDC or ACPT-III, belongs to the class of organic compounds known as proline and derivatives . It has a molecular weight of 174.16 .
Molecular Structure Analysis
The InChI code for “(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid” is 1S/C6H10N2O4/c7-6(5(11)12)1-3(4(9)10)8-2-6/h3,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,6-/m1/s1 .Physical And Chemical Properties Analysis
The IUPAC name for this compound is (2R,4R)-4-amino-2,4-pyrrolidinedicarboxylic acid . The compound has a formal charge of 0 .Scientific Research Applications
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Methods of Application or Experimental Procedures : The compound and its analogs were synthesized and then tested for their antagonist activity at metabotropic glutamate receptors . This typically involves in vitro assays using cells that express these receptors, followed by in vivo studies in animal models to assess the effects on neurological function .
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Results or Outcomes : The studies found that certain N1-substituted analogs of “(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid” have potent antagonist activity at group II metabotropic glutamate receptors . This suggests potential applications in the treatment of neurological disorders where these receptors are implicated .
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Synthesis of N1-Substituted Analogues : This compound has been used in the chemical synthesis of a series of N1-substituted derivatives . These derivatives are constrained analogues of γ-substituted glutamic acids .
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Design and Synthesis of APTCs : “(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid” has been used in the design and synthesis of APTCs (aminopyrrolidinetricarboxylic acids) . These are identified as a new group III metabotropic glutamate receptor selective agonist .
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Production of Bio-Based Polymers : There’s also research into the use of polyion-complex hydrogels as an alternative approach for the production of bio-based polymers for food packaging applications .
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Synthesis of N1-Substituted Analogues : This compound has been used in the chemical synthesis of a series of N1-substituted derivatives . These derivatives are constrained analogues of γ-substituted glutamic acids .
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Design and Synthesis of APTCs : “(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid” has been used in the design and synthesis of APTCs (aminopyrrolidinetricarboxylic acids) . These are identified as a new group III metabotropic glutamate receptor selective agonist .
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Production of Bio-Based Polymers : There’s also research into the use of polyion-complex hydrogels as an alternative approach for the production of bio-based polymers for food packaging applications .
properties
IUPAC Name |
(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c7-6(5(11)12)1-3(4(9)10)8-2-6/h3,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFMJVJDSYRWDQ-AWFVSMACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC[C@]1(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415500 | |
Record name | (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid | |
CAS RN |
169209-63-6 | |
Record name | (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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